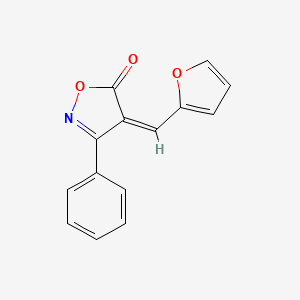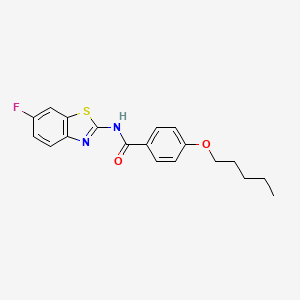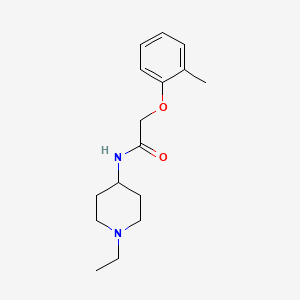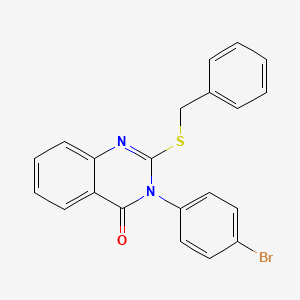
2-chlorophenyl 2,4-dinitrobenzoate
描述
2-chlorophenyl 2,4-dinitrobenzoate, also known as triclosan, is a synthetic antibacterial and antifungal agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Its chemical structure contains two functional groups: a chlorophenyl group and a dinitrobenzoate group, which are responsible for its antimicrobial activity. In recent years, the use of triclosan has been controversial due to its potential environmental and health risks.
作用机制
Triclosan exerts its antimicrobial activity by targeting the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids. Triclosan binds to the active site of ENR and inhibits its activity, leading to the accumulation of toxic intermediate compounds and eventually bacterial death. The specificity of 2-chlorophenyl 2,4-dinitrobenzoate for bacterial ENR makes it a promising target for the development of new antibiotics with reduced toxicity to human cells.
Biochemical and Physiological Effects:
Although 2-chlorophenyl 2,4-dinitrobenzoate has been widely used as an antimicrobial agent, its potential health risks have raised concerns among researchers and regulators. Studies have shown that 2-chlorophenyl 2,4-dinitrobenzoate can disrupt the endocrine system by interfering with the thyroid hormone pathway and affecting the reproductive and developmental processes in animals. Triclosan has also been found to accumulate in human breast milk, urine, and blood, indicating its potential exposure to humans through various consumer products.
实验室实验的优点和局限性
Triclosan has been widely used as a tool compound in various laboratory experiments to study bacterial physiology and metabolism. Its specificity for bacterial ENR makes it a useful probe for investigating the role of fatty acid synthesis in bacterial growth and virulence. However, the potential toxicity and environmental risks associated with 2-chlorophenyl 2,4-dinitrobenzoate use should be considered when designing experiments and interpreting results.
未来方向
The future directions of 2-chlorophenyl 2,4-dinitrobenzoate research include the development of new antibiotics targeting bacterial ENR with improved efficacy and reduced toxicity to human cells. The identification of novel ENR inhibitors from natural sources and the optimization of 2-chlorophenyl 2,4-dinitrobenzoate derivatives with enhanced potency and selectivity are also promising areas of research. Furthermore, the environmental fate and toxicity of 2-chlorophenyl 2,4-dinitrobenzoate and its metabolites should be further investigated to assess their potential impact on ecosystems and human health.
科学研究应用
Triclosan has been extensively studied for its antimicrobial activity against a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Its mechanism of action involves the inhibition of bacterial fatty acid synthesis and disruption of cell membrane integrity, leading to bacterial death. Triclosan has also been investigated for its potential use in treating various bacterial infections, such as acne, periodontitis, and urinary tract infections.
属性
IUPAC Name |
(2-chlorophenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O6/c14-10-3-1-2-4-12(10)22-13(17)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIAEZQGOGOTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2,4-dinitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-[(4-iodophenoxy)methyl]benzoate](/img/structure/B4749563.png)
![N,N'-bis(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B4749581.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749583.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4749595.png)
![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4749605.png)
![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)



![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4749650.png)

![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)